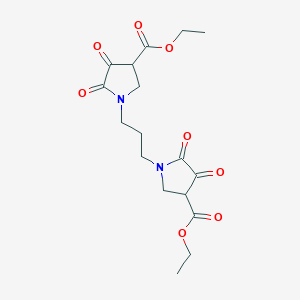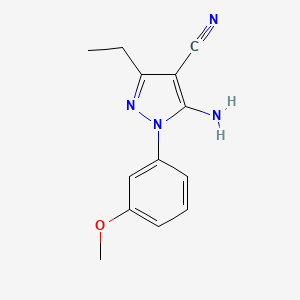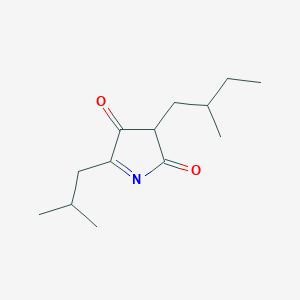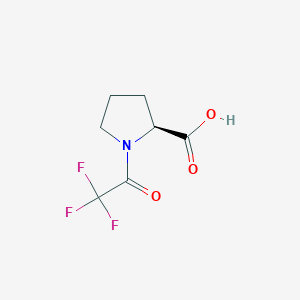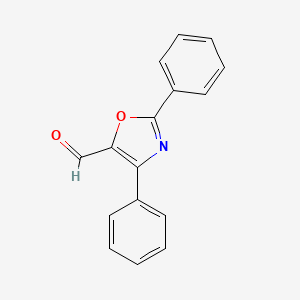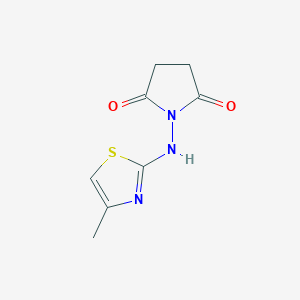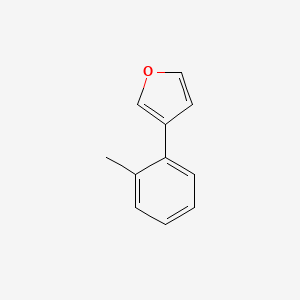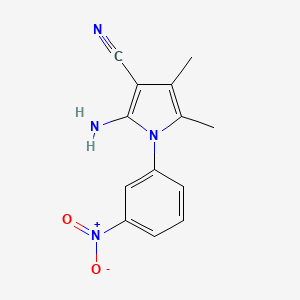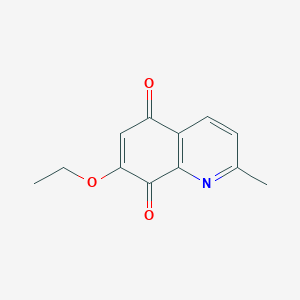![molecular formula C14H12Cl2N2O3 B15209043 4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid CAS No. 870273-05-5](/img/structure/B15209043.png)
4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,7-Dichloroquinoline-8-carboxamido)butanoic acid is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 3 and 7, and an amido group at position 8, which is further connected to a butanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-Dichloroquinoline-8-carboxamido)butanoic acid typically involves the following steps:
Formation of 3,7-Dichloroquinoline-8-carboxylic acid: This intermediate can be synthesized by chlorination of 7-chloro-4-hydroxyquinoline.
Amidation Reaction: The 3,7-Dichloroquinoline-8-carboxylic acid is then reacted with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amido linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,7-Dichloroquinoline-8-carboxamido)butanoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 7 of the quinoline ring can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The amido and ester linkages in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines and thiols, typically under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products Formed
Nucleophilic Substitution: Products include substituted quinoline derivatives.
Hydrolysis: Products include 3,7-Dichloroquinoline-8-carboxylic acid and butanoic acid.
Aplicaciones Científicas De Investigación
4-(3,7-Dichloroquinoline-8-carboxamido)butanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3,7-Dichloroquinoline-8-carboxamido)butanoic acid involves its interaction with specific molecular targets. The compound’s quinoline ring can intercalate with DNA, disrupting the replication process. Additionally, the chlorine atoms and amido group can form hydrogen bonds with biological molecules, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Quinclorac: A herbicide with a similar quinoline structure, used in agriculture.
Chloroquine: An antimalarial drug with a quinoline core structure.
Hydroxychloroquine: Another antimalarial drug, structurally related to chloroquine.
Uniqueness
4-(3,7-Dichloroquinoline-8-carboxamido)butanoic acid is unique due to its specific substitution pattern and the presence of a butanoic acid moiety, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Propiedades
Número CAS |
870273-05-5 |
|---|---|
Fórmula molecular |
C14H12Cl2N2O3 |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
4-[(3,7-dichloroquinoline-8-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-9-6-8-3-4-10(16)12(13(8)18-7-9)14(21)17-5-1-2-11(19)20/h3-4,6-7H,1-2,5H2,(H,17,21)(H,19,20) |
Clave InChI |
IHHYMTVMOBHZGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)NCCCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15208961.png)
![5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid](/img/structure/B15208966.png)

